Cas no 2111918-32-0 (2-methyl-3-(2-nitroethenyl)pyrazine)

2-Methyl-3-(2-nitroethenyl)pyrazine is a nitrovinyl-substituted pyrazine derivative with notable applications in flavor and fragrance chemistry. Its structure combines a pyrazine core with a nitroethenyl functional group, contributing to its distinctive aromatic properties. This compound is valued for its ability to impart roasted, nutty, or coffee-like notes, making it useful in the synthesis of complex flavor profiles. Its reactivity, particularly in condensation or addition reactions, allows for further derivatization to tailor sensory characteristics. The nitroethenyl group also enhances stability under typical processing conditions. Suitable for research and industrial applications, it serves as a versatile intermediate in the development of high-value aroma compounds.
2-methyl-3-(2-nitroethenyl)pyrazine structure
2111918-32-0 structure
Product name:2-methyl-3-(2-nitroethenyl)pyrazine
CAS No:2111918-32-0
MF:C7H7N3O2
Molecular Weight:165.149380922318
CID:6281243
PubChem ID:165784908

2-methyl-3-(2-nitroethenyl)pyrazine 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-(2-nitroethenyl)pyrazine
    • 2111918-32-0
    • EN300-1743891
    • インチ: 1S/C7H7N3O2/c1-6-7(2-5-10(11)12)9-4-3-8-6/h2-5H,1H3/b5-2+
    • InChIKey: GTKCSXJVPZEYNA-GORDUTHDSA-N
    • SMILES: [O-][N+](/C=C/C1C(C)=NC=CN=1)=O

計算された属性

  • 精确分子量: 165.053826475g/mol
  • 同位素质量: 165.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 71.6Ų

2-methyl-3-(2-nitroethenyl)pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1743891-0.25g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
0.25g
$906.0 2023-09-20
Enamine
EN300-1743891-0.5g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
0.5g
$946.0 2023-09-20
Enamine
EN300-1743891-0.1g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
0.1g
$867.0 2023-09-20
Enamine
EN300-1743891-5g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
5g
$2858.0 2023-09-20
Enamine
EN300-1743891-5.0g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
5g
$2858.0 2023-06-03
Enamine
EN300-1743891-10.0g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
10g
$4236.0 2023-06-03
Enamine
EN300-1743891-2.5g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
2.5g
$1931.0 2023-09-20
Enamine
EN300-1743891-1.0g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
1g
$986.0 2023-06-03
Enamine
EN300-1743891-0.05g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
0.05g
$827.0 2023-09-20
Enamine
EN300-1743891-1g
2-methyl-3-(2-nitroethenyl)pyrazine
2111918-32-0
1g
$986.0 2023-09-20

2-methyl-3-(2-nitroethenyl)pyrazine 関連文献

2-methyl-3-(2-nitroethenyl)pyrazineに関する追加情報

Introduction to 2-methyl-3-(2-nitroethenyl)pyrazine (CAS No. 2111918-32-0)

2-methyl-3-(2-nitroethenyl)pyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 2111918-32-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, a heterocyclic aromatic structure known for its diverse biological activities. The presence of both a methyl group and a nitroethenyl substituent in its molecular framework endows it with unique chemical properties, making it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 2-methyl-3-(2-nitroethenyl)pyrazine consists of a central pyrazine ring substituted with a methyl group at the 2-position and a 2-nitroethenyl group at the 3-position. This arrangement creates a system with potential for electronic delocalization, influenced by the conjugation between the nitro group and the double bond in the ethenyl moiety. Such structural features are often exploited in the design of bioactive molecules, as they can modulate reactivity and binding affinity to biological targets.

In recent years, there has been growing interest in pyrazine derivatives due to their reported pharmacological effects. Studies have suggested that compounds within this class may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases. The nitroethenyl substituent, in particular, has been associated with interactions that could influence enzyme activity or receptor binding, making it a valuable scaffold for drug discovery efforts.

One of the most compelling aspects of 2-methyl-3-(2-nitroethenyl)pyrazine is its potential as a precursor or intermediate in synthesizing more complex pharmacophores. Researchers have been exploring its reactivity under various conditions, including nucleophilic additions and cyclization reactions, which could lead to novel heterocyclic compounds with enhanced biological activity. The methyl group at the 2-position also provides a handle for further functionalization, allowing chemists to tailor the molecule for specific applications.

The synthesis of 2-methyl-3-(2-nitroethenyl)pyrazine typically involves multi-step organic transformations, starting from readily available pyrazine derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or metal-mediated cyclizations, have been employed to construct the desired framework efficiently. These synthetic routes highlight the compound's accessibility while maintaining high yields and purity, which are crucial for downstream applications.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 2-methyl-3-(2-nitroethenyl)pyrazine with biological targets. These studies have provided insights into how structural modifications could optimize its affinity for specific receptors or enzymes. For instance, computational models have suggested that tuning the electronic properties of the nitro group or introducing additional substituents could enhance its pharmacological profile.

In academic research circles, 2-methyl-3-(2-nitroethenyl)pyrazine has been investigated as part of broader efforts to develop new therapeutic agents. Preclinical studies have explored its potential effects on pathways implicated in diseases such as cancer and neurodegeneration. While these studies are still in early stages, they underscore the compound's significance as a chemical entity with untapped therapeutic potential.

The agrochemical sector has also shown interest in pyrazine derivatives like 2-methyl-3-(2-nitroethenyl)pyrazine, particularly for their possible roles as intermediates in pesticide or herbicide formulations. The structural motifs present in this compound may contribute to interactions with biological systems that are relevant to crop protection applications. Further research into its agrochemical properties could open new avenues for sustainable agricultural practices.

Quality control and analytical techniques play a critical role in ensuring the integrity of 2-methyl-3-(2-nitroethenyl)pyrazine throughout its synthesis and application processes. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods to confirm its identity and purity. These analytical tools provide essential data for researchers to validate their findings and proceed with experiments confidently.

The future directions for research on 2-methyl-3-(2-nitroethenyl)pyrazine are multifaceted. Investigating its role in drug development remains a primary focus, with efforts aimed at identifying new analogs that exhibit improved efficacy or reduced side effects. Additionally, exploring its environmental impact and biodegradability could provide valuable insights into sustainable chemical practices.

In conclusion,2-methyl-3-(2-nitroethenyl)pyrazine (CAS No. 2111918-32-0) represents a fascinating compound with considerable promise across multiple domains of science and industry. Its unique structural features and reported biological activities make it an attractive subject for further study, while its synthetic accessibility ensures that researchers can explore its potential without significant hurdles. As our understanding of chemical biology continues to evolve,this molecule is poised to play an important role in shaping future discoveries.

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